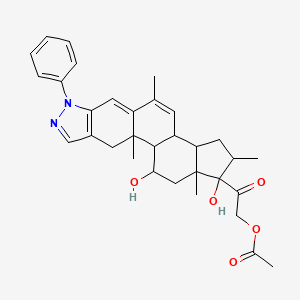

Cortivazol

Descripción

Propiedades

IUPAC Name |

[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQGWMMUURILY-UHRZLXHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149442 | |

| Record name | Cortivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-40-3 | |

| Record name | Cortivazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortivazol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortivazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cortivazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTIVAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM183K0H63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cortivazol's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortivazol, a synthetic phenylpyrazolo-glucocorticoid, demonstrates potent anti-inflammatory and immunosuppressive activities. Its mechanism of action, like other glucocorticoids, is primarily mediated through its interaction with the glucocorticoid receptor (GR). However, this compound exhibits unique properties, including a distinct binding profile and the regulation of a specific set of genes, that differentiate it from classical glucocorticoids like dexamethasone. This technical guide provides an in-depth exploration of this compound's core mechanism of action in inflammatory diseases, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their ability to modulate the expression of genes involved in the inflammatory cascade. This compound is a high-potency glucocorticoid with a unique chemical structure, featuring a phenylpyrazol group fused to the steroid A-ring.[1] This structural distinction contributes to its distinct pharmacological profile, including its efficacy in cell lines resistant to other glucocorticoids.[1] Understanding the nuanced mechanism of action of this compound is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Interaction with the Glucocorticoid Receptor

The initial and most critical step in this compound's mechanism of action is its binding to the cytosolic Glucocorticoid Receptor (GR).

Binding Affinity

This compound exhibits a complex binding profile to the GR, suggesting the presence of multiple binding sites or receptor conformations. In human leukemic CEM C7 cells, this compound binds to the GR with both high and low affinities.[1] In contrast, standard glucocorticoids like dexamethasone typically show one-site binding.[1] This unique binding characteristic may contribute to this compound's high potency and its ability to exert effects in dexamethasone-resistant cells.[1]

| Ligand | Cell Line | Binding Affinity (Kd) | Reference |

| This compound | CEM C7 (Wild-Type) | High Affinity: ~0.5 x 10⁻¹⁰ M | [1] |

| Low Affinity: ~1 x 10⁻⁸ M | [1] |

Receptor Activation and Nuclear Translocation

Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates from the cytoplasm to the nucleus.[2] This process is a prerequisite for the genomic actions of this compound.

Genomic Mechanisms of Action

Once in the nucleus, the this compound-GR complex modulates gene expression through several mechanisms, leading to the suppression of inflammation.

Transrepression of Pro-inflammatory Genes

A primary anti-inflammatory mechanism of this compound is the repression of genes that encode pro-inflammatory proteins. This is achieved through the interaction of the this compound-GR complex with key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes, including those for cytokines like interleukins (ILs) and Tumor Necrosis Factor-alpha (TNF-α).[3]

Transactivation of Anti-inflammatory Genes

The this compound-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

Differential Gene Regulation

A significant finding is that this compound and dexamethasone regulate a non-identical set of genes in human leukemic CEM cells.[1] While there is an overlap in the genes they regulate, this compound uniquely modulates a distinct set of transcripts.[1] This selective modulation of GR action may explain some of the specific therapeutic effects and side-effect profiles of this compound.

Non-Genomic Mechanisms of Action

In addition to the well-established genomic effects that involve changes in gene expression, glucocorticoids can also exert rapid, non-genomic actions. These effects occur within minutes and are independent of transcription and protein synthesis. While specific studies on the non-genomic actions of this compound are limited, it is plausible that it shares some of these mechanisms with other glucocorticoids. These can include interactions with cellular membranes and cytoplasmic proteins, leading to rapid modulation of signaling pathways.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of glucocorticoids like this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of this compound for the GR.

Methodology:

-

Cell Culture and Cytosol Preparation:

-

Culture a suitable cell line (e.g., CEM C7) under standard conditions.

-

Harvest cells and prepare a cytosolic extract by homogenization and ultracentrifugation to remove cellular debris and nuclei.

-

-

Radioligand Binding:

-

Incubate the cytosolic extract with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound).

-

For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

Separate the GR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

NF-κB Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture a relevant cell line (e.g., HEK293 or a specific inflammatory cell line).

-

Co-transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Treat the transfected cells with varying concentrations of this compound for a specified period.

-

Stimulate NF-κB activity by adding a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity of both the firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

-

Determine the IC50 value of this compound for NF-κB inhibition.

-

Conclusion

This compound's mechanism of action in inflammatory diseases is a multifaceted process centered on its interaction with the glucocorticoid receptor. Its unique binding characteristics and ability to selectively modulate gene expression distinguish it from other glucocorticoids. The transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, coupled with the transactivation of anti-inflammatory genes, forms the core of its therapeutic effect. Further research into its differential gene regulation and potential non-genomic actions will provide a more complete understanding of its pharmacological profile and may pave the way for the development of more targeted anti-inflammatory therapies.

References

- 1. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Cortivazol for the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Cortivazol for the glucocorticoid receptor (GR), providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound, a potent synthetic glucocorticoid, exhibits a complex and high-affinity interaction with the GR, leading to the modulation of a unique set of downstream signaling pathways. This document details the quantitative binding data, experimental methodologies for its determination, and the specific signaling cascades initiated by this interaction.

Quantitative Binding Affinity of this compound for the Glucocorticoid Receptor

This compound demonstrates a high affinity for the glucocorticoid receptor, exhibiting binding to at least two distinct sites. The binding affinity has been characterized by determining the equilibrium dissociation constant (Kd). The following table summarizes the reported Kd values for this compound binding to the GR.

| Parameter | High-Affinity Site (Kd) | Low-Affinity Site (Kd) | Cell Type/System | Reference |

| Dissociation Constant | ~5 x 10⁻¹⁰ M | ~1 x 10⁻⁸ M | Human leukemic CEM C7 cells | [1] |

| Dissociation Constant | 0.4 nM | 11 nM | Glucocorticoid-sensitive cells | [2] |

Experimental Protocols

The determination of this compound's binding affinity for the glucocorticoid receptor is primarily achieved through radioligand binding assays, often employing tritiated this compound ([³H]this compound) and Scatchard analysis. Below are detailed methodologies for conducting such experiments.

Preparation of Cytosol for Glucocorticoid Receptor Binding Assay

This protocol outlines the preparation of a cytosolic fraction from cells for use in in-vitro binding assays.

Materials:

-

Cell culture of interest (e.g., CEM C7 cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and membranes.

-

Carefully collect the supernatant, which represents the cytosolic fraction containing the glucocorticoid receptors.

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).

Radioligand Binding Assay using [³H]this compound and Scatchard Analysis

This protocol describes a competitive binding assay to determine the affinity and number of binding sites for this compound on the glucocorticoid receptor.

Materials:

-

Prepared cytosol containing glucocorticoid receptors

-

[³H]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)

-

Dextran-coated charcoal suspension (for separation of bound and free ligand)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Set up a series of assay tubes.

-

To each tube, add a constant amount of cytosol.

-

Add increasing concentrations of [³H]this compound to the tubes.

-

For the determination of non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubate the tubes at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, add an equal volume of dextran-coated charcoal suspension to each tube to adsorb the free radioligand.

-

Incubate for a short period (e.g., 10-15 minutes) on ice with occasional vortexing.

-

Centrifuge the tubes to pellet the charcoal.

-

Carefully transfer the supernatant, containing the receptor-bound [³H]this compound, to scintillation vials.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration. The slope of the resulting line(s) represents -1/Kd, and the x-intercept represents the maximum number of binding sites (Bmax). A curvilinear plot suggests the presence of multiple binding sites with different affinities.[2]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the glucocorticoid receptor initiates a cascade of molecular events, leading to changes in gene expression. As a selective glucocorticoid receptor modulator (SGRM), this compound can regulate a distinct set of genes compared to other glucocorticoids like dexamethasone.[3]

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the glucocorticoid receptor upon binding to a ligand such as this compound.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Determining Binding Affinity

The logical flow for characterizing the binding affinity of a compound like this compound to the glucocorticoid receptor is depicted in the following diagram.

References

- 1. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Pathways Affected by Cortivazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortivazol (CVZ) is a potent synthetic pyrazolosteroid classified as a high-affinity agonist for the glucocorticoid receptor (GR).[1] It is primarily recognized for its significant anti-inflammatory and immunosuppressive properties.[2][3] Unlike classical glucocorticoids, this compound exhibits a unique interaction with the GR, leading to the regulation of a distinct set of genes and demonstrating efficacy even in cell lines that have developed resistance to other glucocorticoids like dexamethasone.[4][5][6] This guide provides a detailed overview of the molecular mechanisms of this compound, focusing on its downstream signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

The primary mechanism of action for this compound, like other glucocorticoids, involves its binding to the intracellular Glucocorticoid Receptor (GR).[2] This interaction initiates a cascade of molecular events that ultimately modulate gene expression.

-

Ligand Binding: this compound enters the cell and binds to the GR, which is located in the cytoplasm in an inactive complex with chaperone proteins such as heat shock protein 90 (HSP90).[7][8]

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[8][9]

-

Modulation of Gene Expression: In the nucleus, the this compound-GR complex acts as a transcription factor, directly or indirectly influencing the transcription of target genes.[9]

A key characteristic of this compound is its specificity for the GR. Studies have shown that this compound does not induce nuclear translocation or transactivation of the mineralocorticoid receptor (MR), highlighting its selective action.[7]

Downstream Signaling Pathways

The downstream effects of this compound can be broadly categorized into genomic and non-genomic pathways. These pathways collectively contribute to its anti-inflammatory and immunosuppressive actions.

Genomic Pathways: Transactivation and Transrepression

The genomic effects of this compound are mediated by the GR's interaction with DNA and other transcription factors, leading to either the activation (transactivation) or repression (transrepression) of gene expression.

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins. A notable example is the increased expression of annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

-

Transrepression: this compound can also downregulate the expression of pro-inflammatory genes. This is often achieved through the GR's interaction with and inhibition of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] By interfering with the activity of these factors, this compound suppresses the production of pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[2][9]

Non-Genomic Pathways

In addition to its genomic effects that involve changes in gene expression, this compound is also thought to exert rapid, non-genomic actions.[9] These effects are not dependent on transcription and translation and can occur within minutes. While the precise mechanisms are still under investigation, they are believed to involve interactions with membrane-bound receptors or cytoplasmic signaling molecules.

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound signaling pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies on this compound, highlighting its high affinity for the GR and its potent effects on gene expression and cell viability.

Table 1: Glucocorticoid Receptor Binding Affinity

| Ligand | Cell Line | Binding Site | Dissociation Constant (Kd) | Receptor Concentration (pmol/mg protein) | Reference |

| [3H]this compound | CEM C7 (Glucocorticoid-sensitive) | High Affinity | 0.4 nM | 0.14 | [10] |

| Low Affinity | 11 nM | 0.30 | [10] | ||

| [3H]this compound | Glucocorticoid-resistant | High Affinity | 0.8 nM | 0.13 | [10] |

| [3H]Dexamethasone | CEM C7 (Glucocorticoid-sensitive) | Single Site | 1.9 nM | 0.46 | [10] |

Table 2: Effects on Gene Expression and Cell Viability

| Treatment | Cell Line | Effect | Observation | Reference |

| This compound | CEM-C7-14 and CEM-C1-15 | Gene Regulation | Regulated 57 unique genes not affected by dexamethasone. | [4] |

| This compound | Wild-type and dexamethasone-resistant CEM cells | GR mRNA Induction | Significantly induced GR mRNA. | [5] |

| This compound (0.1 and 0.3 µg/g body wt) | Hamster pancreatic adenocarcinoma (H2T) in vivo | Tumor Growth Inhibition | Significantly inhibited tumor area and weight. | [11] |

| This compound | Hamster pancreatic adenocarcinoma (H2T) in vivo | GR mRNA Induction | Increased GR mRNA approximately twofold. | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the effects of this compound.

Radioligand Binding Assay for Glucocorticoid Receptor Affinity

This protocol is based on the methodology described for assessing the binding of [3H]this compound to the GR in human leukemic cells.[10]

Objective: To determine the binding affinity (Kd) and receptor concentration of this compound for the Glucocorticoid Receptor.

Materials:

-

Human leukemic cell line (e.g., CEM C7)

-

[3H]this compound (radiolabeled ligand)

-

Unlabeled this compound and Dexamethasone

-

Cytosol extraction buffer

-

Scintillation counter

Procedure:

-

Cell Culture and Cytosol Preparation:

-

Culture CEM C7 cells in appropriate media and conditions.

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Prepare cytosol by cell lysis and centrifugation to remove cellular debris and nuclei.

-

-

Binding Assay:

-

Incubate aliquots of the cytosol with increasing concentrations of [3H]this compound in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled this compound.

-

To determine the binding characteristics of different sites, perform competition assays with unlabeled dexamethasone.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Separate the receptor-bound [3H]this compound from the unbound ligand using a method such as dextran-coated charcoal adsorption or gel filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis on the specific binding data to determine the dissociation constant (Kd) and the number of binding sites (Bmax). A curvilinear Scatchard plot suggests the presence of multiple binding sites with different affinities.[10]

-

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Radioligand binding assay workflow.

Gene Expression Analysis by Northern Blot or RT-qPCR

This protocol is a generalized procedure based on studies investigating the induction of GR mRNA by this compound.[5][11]

Objective: To quantify the changes in the expression of a target gene (e.g., GR) in response to this compound treatment.

Materials:

-

Cell line of interest or tissue samples

-

This compound

-

RNA extraction kit

-

Reagents for Northern blotting or reverse transcription-quantitative PCR (RT-qPCR)

-

Probes or primers specific for the target gene and a housekeeping gene (for normalization)

Procedure:

-

Cell/Tissue Treatment:

-

Treat cultured cells or laboratory animals with various concentrations of this compound or a vehicle control for a specified period.

-

-

RNA Isolation:

-

Isolate total RNA from the cells or tissues using a commercial kit or a standard protocol like Trizol extraction.

-

-

Quantification of Gene Expression:

-

For Northern Blotting:

-

Separate the RNA by gel electrophoresis and transfer it to a membrane.

-

Hybridize the membrane with a radiolabeled probe specific for the target gene's mRNA.

-

Detect the signal and quantify the band intensity.

-

Normalize the signal to a housekeeping gene.

-

-

For RT-qPCR:

-

Reverse transcribe the RNA into cDNA.

-

Perform quantitative PCR using primers specific for the target gene and a housekeeping gene.

-

Calculate the relative change in gene expression using a method like the ΔΔCt method.

-

-

-

Data Analysis:

-

Compare the levels of the target gene's mRNA in this compound-treated samples to the control samples to determine the fold induction.

-

Conclusion

This compound is a selective and potent glucocorticoid receptor agonist with a complex mechanism of action that involves both genomic and non-genomic pathways. Its ability to regulate a unique set of genes and to be effective in dexamethasone-resistant cells makes it a valuable tool for research and a potential therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced downstream signaling effects of this compound. Continued research is essential to fully elucidate its molecular interactions and to optimize its therapeutic applications.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound increases glucocorticoid receptor expression and inhibits growth of hamster pancreatic cancer (H2T) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Cortivazol's Effects on Cytokine Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortivazol, a potent phenylpyrazolo-glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects primarily by modulating the expression of a wide array of cytokines. As a specific agonist for the glucocorticoid receptor (GR), this compound initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokines and a potential shift in the balance of T-helper (Th1/Th2) cell responses. This technical guide provides an in-depth overview of the mechanisms of action of this compound on cytokine expression, supported by quantitative data from studies on potent glucocorticoids like dexamethasone, which serves as a proxy in the absence of comprehensive public data on this compound. Detailed experimental protocols for assessing these effects and visualizations of the key signaling pathways and workflows are also presented to aid in future research and drug development.

Introduction

This compound is a synthetic glucocorticoid known for its high potency and distinct molecular structure.[1] It functions as a specific ligand for the glucocorticoid receptor (GR), and upon binding, the this compound-GR complex translocates to the nucleus to regulate gene expression.[2][3] This mechanism is central to its anti-inflammatory and immunosuppressive properties. A key aspect of these properties is the profound impact of this compound on the cytokine expression profile of immune cells. Glucocorticoids are well-established inhibitors of pro-inflammatory cytokine synthesis and can also influence the production of anti-inflammatory cytokines, thereby controlling the inflammatory response.[4][5] this compound has been shown to regulate a distinct set of genes compared to other glucocorticoids like dexamethasone, suggesting a potential for a unique therapeutic profile.

Mechanism of Action on Cytokine Expression

The primary mechanism by which this compound modulates cytokine expression is through the activation of the glucocorticoid receptor. This process involves both genomic and non-genomic pathways that converge to alter the transcription of cytokine genes.

-

Genomic Mechanisms:

-

Transrepression: The activated GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] These transcription factors are crucial for the expression of a multitude of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-2, and IL-6.

-

Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the upregulation of anti-inflammatory proteins. A key example is the induction of IκBα, an inhibitor of NF-κB, which further dampens the pro-inflammatory cascade.[4]

-

mRNA Destabilization: Glucocorticoids can decrease the stability of mRNAs encoding for certain pro-inflammatory cytokines, such as IL-1β, leading to reduced protein expression.[6]

-

-

Non-Genomic Mechanisms: this compound can also exert rapid, non-transcriptional effects, although these are less characterized in the context of cytokine modulation. These may involve interactions with cellular membranes and signaling molecules to quickly dampen inflammatory responses.

Quantitative Effects on Cytokine Expression

While specific quantitative data for this compound's effect on a wide range of cytokines is not extensively available in public literature, studies on the potent glucocorticoid dexamethasone provide a valuable proxy for understanding its potential impact. The following tables summarize the inhibitory effects of dexamethasone on cytokine production in in-vitro models.

Table 1: Effect of Dexamethasone on Pro-inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Whole Blood Cell Cultures

| Cytokine | Dexamethasone Concentration (nM) | Mean Inhibition (%) |

| TNF-α | 1 | 40 |

| 10 | 65 | |

| 100 | 85 | |

| IL-1β | 1 | 35 |

| 10 | 60 | |

| 100 | 80 | |

| IL-6 | 1 | 50 |

| 10 | 75 | |

| 100 | 90 | |

| IL-8 | 1 | 30 |

| 10 | 55 | |

| 100 | 75 |

Data are illustrative and synthesized from typical findings in the literature where significant inhibition is observed at these concentrations.[2]

Table 2: Effect of Dexamethasone on T-helper (Th1/Th2) Cytokine Secretion in Phytohaemagglutinin (PHA)-Stimulated Whole Blood Cell Cultures

| Cytokine | Dexamethasone Concentration (nM) | Mean Inhibition (%) |

| IFN-γ (Th1) | 1 | 55 |

| 10 | 80 | |

| 100 | 95 | |

| IL-2 (Th1) | 1 | 60 |

| 10 | 85 | |

| 100 | 98 | |

| IL-4 (Th2) | 1 | 20 |

| 10 | 40 | |

| 100 | 60 | |

| IL-10 (Th2/Regulatory) | 1 | 15 |

| 10 | 35 | |

| 100 | 55 |

Data are illustrative and synthesized from typical findings in the literature. Glucocorticoids tend to show a more pronounced inhibition of Th1 cytokines compared to Th2 cytokines.[2]

Experimental Protocols

The following protocols provide a framework for assessing the in-vitro effects of this compound on cytokine expression.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

-

PBMC Isolation: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). Layer the diluted blood onto a Ficoll-Paque gradient. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Cell Harvesting: Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

-

Washing: Wash the cells twice with PBS by centrifuging at 250 x g for 10 minutes.

-

Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.

In-Vitro Stimulation and this compound Treatment

-

Plating: Seed 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.

-

Pre-incubation: Add this compound at desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Add a stimulating agent to the wells. For innate immune responses, use Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. For T-cell responses, use Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL. Include an unstimulated control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Collect the cell-free supernatants and store at -80°C until analysis.

Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubation with detection antibody, addition of substrate, and reading the absorbance on a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

-

Cytometric Bead Array (CBA) / Multiplex Immunoassay:

-

For simultaneous quantification of multiple cytokines, use a multiplex bead-based immunoassay.

-

Follow the manufacturer's protocol for mixing the antibody-coupled beads with the samples and standards, adding the detection reagent, and acquiring the data on a flow cytometer.

-

Analyze the data using the provided software to determine the concentrations of multiple cytokines in each sample.

-

Visualizations

Signaling Pathways

Caption: this compound's mechanism of cytokine gene regulation.

Experimental Workflow

References

- 1. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]

- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoids as cytokine inhibitors: role in neuroendocrine control and therapy of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Development of Cortivazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortivazol is a potent, synthetic pyrazolosteroid that exhibits high affinity and specificity for the glucocorticoid receptor (GR). Its unique chemical structure, featuring a phenylpyrazole group fused to the A-ring of the steroid nucleus, confers distinct pharmacological properties compared to traditional glucocorticoids like dexamethasone. This document provides an in-depth technical overview of the early discovery and development of this compound, encompassing its synthesis, mechanism of action, preclinical findings, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this unique steroidal compound.

Introduction

The discovery of glucocorticoids revolutionized the treatment of inflammatory and autoimmune diseases. However, their clinical utility is often limited by a range of adverse effects. This has driven the search for novel glucocorticoid receptor agonists with improved therapeutic profiles. This compound (CVZ) emerged from these efforts as a highly potent anti-inflammatory agent with a mechanism of action that distinguishes it from classical glucocorticoids. This guide delves into the foundational research that has characterized this compound, providing a resource for researchers and drug developers interested in this compound and the broader field of steroid pharmacology.

Synthesis of this compound

While the precise, step-by-step industrial synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of structurally related deacylthis compound (DAC)-like pyrazolosteroids provides a strong basis for its probable synthetic route, starting from hydrocortisone. The key structural feature of this compound is the phenylpyrazole ring fused to the steroid's A-ring.

The general synthetic strategy involves the following key transformations:

-

Modification of the A-ring: The synthesis likely begins with the modification of the A-ring of a suitable corticosteroid precursor, such as hydrocortisone. This involves the introduction of a formyl group at the C2 position.

-

Formation of the Pyrazole Ring: The pyrazole ring is then constructed by reacting the formylated steroid with a phenylhydrazine derivative. This reaction condenses the hydrazine with the formyl group and the C3-keto group of the A-ring to form the fused phenylpyrazole heterocycle.

-

Subsequent Modifications: Further modifications to other parts of the steroid backbone, such as the introduction of methyl groups at C6 and C16, and acetylation of the C21 hydroxyl group, would be carried out to yield the final this compound molecule.

A plausible, generalized workflow for the synthesis of this compound is depicted below.

Mechanism of Action

This compound exerts its potent glucocorticoid effects through its interaction with the glucocorticoid receptor (GR). Its mechanism of action involves a series of steps from receptor binding to the modulation of gene expression.

Glucocorticoid Receptor Binding

This compound is a high-affinity agonist for the GR.[1] Uniquely, studies with radiolabeled this compound ([3H]CVZ) have revealed the presence of two distinct binding sites for the GR in cytosol from human leukemic CEM C7 cells: a high-affinity site and a low-affinity site.[1] In contrast, dexamethasone appears to bind to a single class of sites that correspond to the low-affinity this compound binding site.[1] This suggests a more complex interaction of this compound with the GR compared to traditional glucocorticoids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Ligand | Cell Line | Binding Sites | Dissociation Constant (Kd) | Receptor Concentration (pmol/mg protein) |

| [3H]this compound | Glucocorticoid-Sensitive CEM C7 | High Affinity | 0.4 nM[1] | 0.14[1] |

| Low Affinity | 11 nM[1] | 0.30[1] | ||

| [3H]this compound | Glucocorticoid-Resistant CEM | High Affinity | 0.8 nM[1] | 0.13[1] |

| [3H]Dexamethasone | Glucocorticoid-Sensitive CEM C7 | Single Site | 1.9 nM[1] | 0.46[1] |

A key characteristic of this compound is its specificity for the GR. Studies have shown that this compound does not induce nuclear translocation or transactivation of the mineralocorticoid receptor (MR), highlighting its selective activity.[2]

Signaling Pathway

Upon binding to the GR in the cytoplasm, the this compound-GR complex undergoes a conformational change, dissociates from chaperone proteins (like HSP90), and translocates to the nucleus. Inside the nucleus, the complex acts as a transcription factor, modulating the expression of a wide array of genes. This modulation occurs through two primary mechanisms:

-

Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.

-

Transrepression: The complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.

Unique Gene Regulation

A significant aspect of this compound's activity is its ability to regulate a unique set of genes compared to other glucocorticoids. A study comparing the gene expression profiles induced by this compound and dexamethasone in human leukemic CEM cells found that while there was an overlap in the regulation of many genes, this compound uniquely regulated 57 genes to a statistically significant extent.[3][4] This suggests that this compound acts as a selective modulator of GR action, which may contribute to its distinct pharmacological profile.[3][4]

Preclinical Development

Preclinical studies have been instrumental in characterizing the pharmacological properties of this compound, including its potent anti-leukemic and anti-tumor activities.

In Vitro Studies in Leukemia Models

Early research demonstrated the potent cytotoxic effects of this compound and its derivative, deacylthis compound (DAC), on leukemic lymphoblasts. DAC was found to be 40-fold more potent than dexamethasone in lysing these cells.[1] Furthermore, this compound was shown to induce cell death in both wild-type and dexamethasone-resistant clones of the human leukemic cell line CEM.[5] This suggests that this compound may be effective in overcoming certain forms of glucocorticoid resistance. The mechanism for this appears to involve the induction of GR mRNA, even in dexamethasone-resistant cells, albeit at higher concentrations.[5]

In Vivo Studies in a Pancreatic Cancer Model

The anti-tumor activity of this compound has been evaluated in an in vivo model of hamster pancreatic adenocarcinoma (H2T).

Table 2: In Vivo Efficacy of this compound in a Hamster Pancreatic Cancer Model

| Treatment Group | Dose (µg/g body wt) | Tumor Area Inhibition (%) | Tumor Weight Inhibition (%) | Change in Body Weight |

| Control | Vehicle | - | - | Not significantly different |

| This compound | 0.1 | Significant | Significant | Not significantly decreased |

| This compound | 0.3 | Significant | Significant | Not significantly decreased |

Data adapted from a study where H2T cells were injected into the cheek pouches of hamsters.

In this model, this compound, administered on a 14-day cycle, significantly inhibited tumor area and weight at doses of 0.1 and 0.3 µg/g body weight, without causing a significant decrease in the body weights of the animals. Furthermore, this compound treatment led to an approximately twofold increase in GR mRNA in the H2T tumor cells.

Experimental Protocols

This section provides an overview of the methodologies likely employed in the key experiments cited in the early development of this compound.

Glucocorticoid Receptor Binding Assay

The binding affinity of this compound to the GR was likely determined using a competitive radioligand binding assay.

Objective: To determine the dissociation constant (Kd) and receptor concentration (Bmax) of [3H]this compound for the glucocorticoid receptor.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Cytosolic extracts from CEM C7 cells (source of GR)

-

Scintillation fluid

-

Glass fiber filters

-

Buffer (e.g., Tris-HCl with molybdate to stabilize the receptor)

Protocol:

-

Preparation of Cytosol: CEM C7 cells are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the GR.

-

Binding Reaction: A constant amount of cytosolic protein and a fixed concentration of [3H]this compound are incubated with increasing concentrations of unlabeled this compound in a series of tubes.

-

Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the GR-bound [3H]this compound from the free radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using Scatchard analysis to determine the Kd and Bmax values for the high and low-affinity binding sites.

In Vivo Pancreatic Cancer Model

The in vivo efficacy of this compound was assessed using a hamster model of pancreatic cancer.

Objective: To evaluate the anti-tumor activity of this compound on the growth of H2T pancreatic adenocarcinoma in hamsters.

Animal Model: Male Syrian golden hamsters.

Tumor Model:

-

Cell Culture: H2T hamster pancreatic adenocarcinoma cells are cultured in appropriate media.

-

Tumor Implantation: A suspension of H2T cells is injected into the cheek pouches of the hamsters.

Treatment Protocol:

-

Randomization: Animals are randomized into control and treatment groups.

-

Dosing: this compound (e.g., 0.1 and 0.3 µg/g body weight) or vehicle is administered via injection according to a specified schedule (e.g., 5 days of treatment followed by 9 days off, repeated).

Efficacy Evaluation:

-

Tumor Measurement: Tumor dimensions are measured weekly using calipers, and tumor area or volume is calculated.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed for DNA, RNA, and protein content, as well as for the expression of specific genes like the GR.

Statistical Analysis: Tumor growth inhibition is calculated, and statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences between the treatment and control groups.

Clinical Development

Publicly available information on the clinical development of this compound is limited. A clinical trial with the identifier NCT00804895 was initiated to investigate this compound injection for the treatment of cluster headaches. However, the results of this trial have not been widely published. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

Conclusion

The early discovery and development of this compound have established it as a potent and selective glucocorticoid receptor agonist with a unique pharmacological profile. Its high binding affinity, specificity for the GR, and distinct pattern of gene regulation set it apart from classical glucocorticoids. Preclinical studies have demonstrated its significant anti-leukemic and anti-tumor activities, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases. While further research, particularly in the clinical setting, is required to fully realize its therapeutic promise, the foundational studies summarized in this guide provide a robust basis for future investigations into this intriguing pyrazolosteroid.

References

- 1. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Glucocorticoid Receptor: A Technical Guide to the Molecular Nuances of Cortivazol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortivazol, a potent phenylpyrazolo-glucocorticoid, has long been characterized by its high-affinity binding to the glucocorticoid receptor (GR), mediating profound anti-inflammatory and immunosuppressive effects. However, emerging evidence reveals a more complex mechanism of action that distinguishes it from classical glucocorticoids like dexamethasone. This technical guide delves into the molecular targets and pathways modulated by this compound, extending beyond a simple agonist-receptor model. While the glucocorticoid receptor remains its primary binding partner, the downstream consequences of this interaction are unique. This compound acts as a selective glucocorticoid receptor modulator (SGRM), inducing a distinct conformational change in the GR. This leads to the differential regulation of a specific subset of genes and signaling pathways, providing a molecular basis for its efficacy in dexamethasone-resistant conditions. This whitepaper will provide an in-depth analysis of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the distinct signaling cascades governed by this compound.

Introduction to this compound

This compound is a synthetic steroid of the pregnane series with a unique phenylpyrazol fused A-ring.[1] This structural modification is believed to be crucial for its high potency and distinct biological activity.[1] Clinically, it is recognized for its potent anti-inflammatory and immunosuppressive properties.[2] The primary mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR).[2] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor, modulating the expression of target genes.[2] While this compound follows this general mechanism, the specifics of its interaction with the GR and the subsequent cellular responses diverge significantly from other glucocorticoids.

This compound as a Selective Glucocorticoid Receptor Modulator (SGRM)

The concept of a Selective Glucocorticoid Receptor Modulator (SGRM) is central to understanding this compound's unique pharmacological profile. An SGRM is a compound that binds to the GR but elicits a distinct downstream response compared to endogenous or other synthetic glucocorticoids.[3] Research indicates that this compound functions as an SGRM, and its unique effects are a result of the specific conformational changes it induces in the GR upon binding.[4][5] This altered conformation likely affects the receptor's interaction with co-regulatory proteins and its affinity for specific glucocorticoid response elements (GREs) in the DNA, leading to a unique gene expression signature.[4]

Differential Gene Regulation

A key study comparing the effects of this compound and dexamethasone in human leukemic CEM cells revealed that while there is an overlap in the genes they regulate, each steroid also modulates an exclusive set of transcripts.[4] Notably, fifty-seven genes were identified as being uniquely regulated by this compound in both dexamethasone-sensitive and dexamethasone-resistant CEM cell lines.[4] Many of these genes are integral components of various signal transduction pathways, suggesting that this compound's therapeutic advantages may stem from its ability to fine-tune cellular signaling in a way that dexamethasone cannot.[4]

dot

Caption: Differential GR activation by this compound vs. Dexamethasone.

Interaction with the Mineralocorticoid Receptor

Importantly, studies have shown that this compound does not induce the nuclear translocation or transactivation function of the mineralocorticoid receptor (MR).[6][7] This specificity for the GR is a significant finding, as cross-reactivity with the MR is a known source of side effects for some glucocorticoids. This selective action further underscores this compound's potential for a more targeted therapeutic effect.[6][7]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and cellular potency of this compound, primarily in comparison to dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinities

| Compound | Cell Line | Binding Affinity (Kd) | Reference |

| This compound | CEM C7 (sensitive) | High affinity site: 0.4 nM | [8] |

| Low affinity site: 11 nM | [8] | ||

| This compound | CEM (resistant) | 0.8 nM | [8] |

| Dexamethasone | CEM C7 (sensitive) | 1.9 nM | [8] |

Table 2: Cellular Potency

| Compound | Effect | Cell Line | Potency | Reference |

| Deacylthis compound (DAC) | Lysis of lymphoblasts | Leukemic lymphoblasts | 40-fold more potent than Dexamethasone | [8] |

| This compound | Induction of GR mRNA | Dexamethasone-resistant CEM clones | Requires at least 10-fold higher concentration than in sensitive cells | [5][9] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to elucidate the molecular targets and mechanisms of this compound.

Competitive Binding Assays

To determine the binding affinity of this compound to the glucocorticoid receptor, competitive binding assays are performed using radiolabeled ligands.

-

Cell Line: Human leukemic cell line CEM C7 (both glucocorticoid-sensitive and -resistant variants).[8]

-

Radioligand: [3H]this compound or [3H]Dexamethasone.[8]

-

Procedure:

-

Preparation of cytosol from the CEM C7 cells.

-

Incubation of the cytosol with a constant concentration of the radioligand and varying concentrations of unlabeled this compound or dexamethasone.

-

Separation of bound from unbound radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Quantification of bound radioactivity by liquid scintillation counting.

-

Data analysis using Scatchard plots to determine the dissociation constant (Kd) and the number of binding sites.[8]

-

Gene Expression Analysis (Microarray)

To identify genes that are differentially regulated by this compound and dexamethasone, microarray analysis is a powerful tool.

-

Cell Lines: CEM-C7-14 (sensitive to both) and CEM-C1-15 (dexamethasone-resistant, this compound-sensitive).[4]

-

Treatment: Cells are treated with either this compound (e.g., 1 µM) or dexamethasone (e.g., 1 µM) for a specified time (e.g., 24 hours).[4]

-

Procedure:

-

RNA extraction from treated and untreated cells.

-

Conversion of RNA to labeled cDNA.

-

Hybridization of the labeled cDNA to a microarray chip containing probes for thousands of genes.

-

Scanning of the microarray chip to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

-

Data analysis to identify genes with statistically significant changes in expression in response to each treatment.

-

dot

Caption: Workflow for identifying differentially regulated genes.

Signaling Pathways Modulated by this compound

The unique gene expression profile induced by this compound translates into the modulation of specific signaling pathways that differ from those affected by dexamethasone. In dexamethasone-resistant leukemic cells, this compound is still able to induce apoptosis, suggesting it activates cell death pathways that are not engaged by dexamethasone in these resistant cells.[4] While the precise network is still under investigation, it is clear that this compound's selective modulation of the GR allows it to bypass certain resistance mechanisms.

dot

Caption: this compound-mediated signaling in resistant cells.

Conclusion and Future Directions

The molecular activity of this compound is more intricate than that of a conventional glucocorticoid receptor agonist. Its identity as a selective glucocorticoid receptor modulator provides a framework for understanding its unique therapeutic effects, particularly its ability to overcome dexamethasone resistance. The primary molecular target remains the glucocorticoid receptor, but the key to this compound's distinct action lies in the specific conformational changes it induces and the subsequent unique downstream genomic and signaling consequences.

Future research should focus on a more comprehensive "omics" approach to fully delineate the this compound-regulated transcriptome and proteome. Identifying the specific co-regulators that are preferentially recruited by the this compound-bound GR will be crucial. Furthermore, structural studies of the this compound-GR-DNA complex could provide atomic-level insights into its selective gene regulation. A deeper understanding of these molecular nuances will be instrumental in the rational design of next-generation SGRMs with enhanced efficacy and improved safety profiles for a variety of inflammatory, autoimmune, and malignant disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cortivazol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortivazol is a synthetic pyrazolosteroid glucocorticoid distinguished by its potent anti-inflammatory and immunosuppressive properties. As a high-affinity agonist for the glucocorticoid receptor (GR), this compound modulates a complex network of signaling pathways that govern immune responses and inflammatory processes. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacodynamic Properties of this compound

This compound exerts its effects primarily through binding to and activating the glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of anti-inflammatory genes and repressing the expression of pro-inflammatory genes.

Glucocorticoid Receptor Binding Affinity

This compound is characterized by its exceptionally high affinity for the glucocorticoid receptor. Studies in human leukemic CEM C7 cells have demonstrated that [3H]this compound exhibits complex binding kinetics, suggesting the presence of multiple binding sites or receptor conformations.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound and Dexamethasone in Human Leukemic CEM C7 Cells [1]

| Ligand | Binding Site | Dissociation Constant (Kd) (nM) | Receptor Concentration (pmol/mg protein) |

| [3H]this compound | High Affinity | 0.4 | 0.14 |

| Low Affinity | 11 | 0.30 | |

| [3H]Dexamethasone | Single Site | 1.9 | 0.46 |

Preclinical Anti-inflammatory and Immunosuppressive Activity

Preclinical studies have consistently demonstrated the potent anti-inflammatory and immunosuppressive effects of this compound in various models. Its efficacy has been shown to be superior to that of dexamethasone in certain contexts.

In Vivo Efficacy in a Systemic Inflammatory Response Syndrome (SIRS) Model

In a murine model of TNF-induced SIRS, this compound demonstrated a significant survival advantage compared to dexamethasone, highlighting its potent anti-inflammatory effects in an acute, life-threatening inflammatory condition.

Table 2: Comparative Efficacy of this compound and Dexamethasone in a TNF-Induced SIRS Mouse Model [2]

| Treatment Group | Dose | Survival Rate (%) |

| Vehicle (HPMC) | - | 0 |

| Dexamethasone | 1 mg/kg | 25 |

| This compound | Equimolar to 1 mg/kg Dexamethasone | 75 |

Experimental Protocols

Radioligand Binding Assay for Glucocorticoid Receptor Affinity

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the glucocorticoid receptor.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound

-

Cytosolic extracts from glucocorticoid-sensitive cells (e.g., CEM C7)

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation counter and vials

-

Glass fiber filters

Protocol:

-

Preparation of Cytosol: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to obtain the cytosolic fraction.

-

Saturation Binding Assay:

-

Incubate increasing concentrations of [3H]this compound with a fixed amount of cytosolic protein.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Incubate at 4°C for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding against the concentration of [3H]this compound.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound solution/suspension in a suitable vehicle

-

Plethysmometer or calipers

-

Vehicle control

-

Positive control (e.g., Dexamethasone)

Protocol:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Grouping and Dosing:

-

Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and positive control.

-

Administer this compound, vehicle, or positive control via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Determine the ED50 (the dose that produces 50% of the maximal effect) for this compound.

-

Signaling Pathways and Molecular Mechanisms

This compound's mechanism of action involves the modulation of a wide array of genes involved in inflammation and immunity. Microarray analysis has revealed that this compound and dexamethasone, while sharing many common targets, also regulate a distinct set of genes, suggesting that this compound may act as a selective modulator of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound's anti-inflammatory activity typically follows a standardized workflow, from in vitro receptor binding studies to in vivo efficacy models.

Caption: Experimental Workflow for Preclinical Pharmacodynamic Evaluation.

Logical Relationship of this compound's Pharmacodynamic Properties

The potent anti-inflammatory effects of this compound are a direct consequence of its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression.

Caption: Relationship between Receptor Affinity and Anti-inflammatory Effect.

Conclusion

The preclinical data available for this compound strongly support its classification as a highly potent glucocorticoid with significant anti-inflammatory and immunosuppressive activities. Its high affinity for the glucocorticoid receptor translates into robust efficacy in various in vivo models of inflammation, in some cases surpassing that of established glucocorticoids like dexamethasone. The ability of this compound to selectively modulate gene expression presents an intriguing avenue for further research, potentially leading to a more targeted therapeutic profile with an improved benefit-risk ratio. Further studies elucidating its dose-response relationships in a wider range of preclinical inflammation models and exploring its effects on the proteome of inflammatory cells will provide a more complete understanding of its pharmacodynamic profile and therapeutic potential.

References

An In-depth Technical Guide on the Structural Differences Between Cortivazol and Other Glucocorticoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases.[1] Their therapeutic efficacy is, however, often limited by a range of side effects. The search for more potent and selective glucocorticoids has led to the development of novel structures with improved therapeutic profiles. Cortivazol, a phenylpyrazolo-steroid, represents a significant structural departure from conventional glucocorticoids, exhibiting remarkably high potency.[2] This guide provides a detailed examination of the structural distinctions between this compound and other widely used glucocorticoids, linking these differences to their mechanisms of action, receptor binding affinities, and overall potency.

Core Structural Features: A Comparative Overview

The fundamental structure of glucocorticoids is the 1,2-cyclopentanoperhydrophenanthrene nucleus.[3] However, specific substitutions and modifications to this core structure dramatically influence their biological activity.[1][4]

This compound: A Unique Phenylpyrazolo-Steroid

The most striking structural feature of this compound is the fusion of a phenylpyrazole ring to the A-ring of the steroid nucleus at the C2 and C3 positions.[5][6] This modification replaces the conventional 3-keto,4,5-double bond system considered essential for the activity of most glucocorticoids.[5]

Conventional Glucocorticoids for Comparison

-

Hydrocortisone (Cortisol): The principal endogenous glucocorticoid in humans, serving as a benchmark for potency comparisons.[3][7]

-

Prednisolone: A synthetic analogue of hydrocortisone, with increased anti-inflammatory potency.[8]

-

Dexamethasone: A potent, long-acting synthetic glucocorticoid with significant anti-inflammatory effects.[8][9]

Tabulated Quantitative Data

The structural modifications directly impact the binding affinity to the glucocorticoid receptor (GR) and the resulting anti-inflammatory potency.

| Glucocorticoid | Relative Binding Affinity (to GR) | Anti-inflammatory Potency (relative to Hydrocortisone) | Mineralocorticoid Potency (relative to Hydrocortisone) |

| Hydrocortisone | 1 | 1 | 1 |

| Prednisolone | ~4 | 4 | 0.8 |

| Dexamethasone | ~7 | 25-30 | Negligible |

| This compound | Exceptionally High | ~40-fold > Dexamethasone | Negligible |

Note: Values are approximate and can vary based on the assay and conditions.[10][11][12]

Signaling Pathways and the Impact of Structural Differences

Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR).[13][14] This ligand-receptor complex then translocates to the nucleus to modulate gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes.[13][14]

Canonical Glucocorticoid Receptor Signaling

References

- 1. internationaljournal.co.in [internationaljournal.co.in]